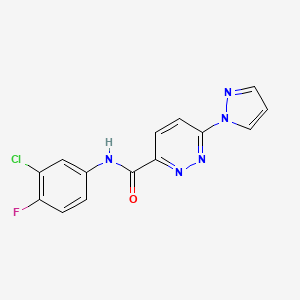![molecular formula C22H28N2O3 B6496013 N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-3,4-dimethoxybenzamide CAS No. 955792-25-3](/img/structure/B6496013.png)
N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-3,4-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-3,4-dimethoxybenzamide” is a complex organic molecule. It contains a tetrahydroquinoline moiety, which is a common structure in many biologically active molecules . The molecule also contains an amide group and two methoxy groups attached to a benzene ring .
Molecular Structure Analysis
The InChI code for a similar compound, ethyl 2-(1,2,3,4-tetrahydroquinolin-4-yl)acetate, is1S/C13H17NO2/c1-2-16-13(15)9-10-7-8-14-12-6-4-3-5-11(10)12/h3-6,10,14H,2,7-9H2,1H3 . This can give you an idea of the structure of the molecule. Chemical Reactions Analysis
Tetrahydroquinolines can undergo various chemical reactions. For example, they can participate in aza-Diels–Alder or imino Diels–Alder reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For a similar compound, ethyl 2-(1,2,3,4-tetrahydroquinolin-4-yl)acetate, the molecular weight is 219.28, and it is a liquid at room temperature .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-3,4-dimethoxybenzamide:
Pharmaceutical Applications
This compound, due to its structural features, is being explored for its potential as a pharmaceutical agent. The tetrahydroquinoline moiety is known for its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties . Researchers are investigating its efficacy in treating various diseases, leveraging its ability to interact with biological targets effectively.
Neuroprotective Agents
The compound’s structure suggests potential neuroprotective properties. Tetrahydroquinoline derivatives have been studied for their ability to protect neurons from oxidative stress and neurodegenerative conditions such as Alzheimer’s and Parkinson’s diseases . This makes it a candidate for developing treatments aimed at preserving cognitive function and preventing neurodegeneration.
Antioxidant Properties
The presence of the dimethoxybenzamide group in the compound indicates potential antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is linked to various chronic diseases and aging . Research is focused on evaluating the compound’s ability to neutralize free radicals and reduce oxidative damage in biological systems.
Antimicrobial Activity
Given the known antimicrobial properties of tetrahydroquinoline derivatives, this compound is being studied for its effectiveness against a range of microbial pathogens . This includes bacteria, fungi, and viruses, making it a potential candidate for developing new antimicrobial agents to address antibiotic resistance.
Cancer Research
The compound’s unique structure is being explored for its anticancer properties. Tetrahydroquinoline derivatives have shown promise in inhibiting the growth of cancer cells and inducing apoptosis . Research is ongoing to determine its efficacy against various cancer types and its potential use in chemotherapy.
Pesticide Development
Tetrahydroquinoline derivatives are also known for their use in agricultural applications, particularly as pesticides . This compound is being evaluated for its effectiveness in controlling pests and protecting crops, contributing to sustainable agricultural practices.
Photosensitizers in Photodynamic Therapy
The compound’s structural features make it a candidate for use as a photosensitizer in photodynamic therapy (PDT). PDT is a treatment method that uses light-activated compounds to destroy cancer cells and pathogens . Research is focused on optimizing the compound’s photophysical properties for effective use in medical treatments.
Dye and Pigment Industry
The compound’s chemical structure suggests potential applications in the dye and pigment industry. Tetrahydroquinoline derivatives are used in the synthesis of various dyes and pigments due to their stability and vibrant colors . This application is being explored for industrial and commercial uses.
安全和危害
The safety and hazards of a compound depend on its structure and properties. For a similar compound, tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-6-yl)ethyl]carbamate, the hazard statements include H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
未来方向
作用机制
Mode of Action
Without identified targets, the mode of action of N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-3,4-dimethoxybenzamide remains unclear. Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Once the targets are identified, the affected pathways and their downstream effects can be elucidated .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which is the proportion of the drug that enters circulation and can have an active effect .
Result of Action
The molecular and cellular effects of N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-3,4-dimethoxybenzamide’s action are currently unknown due to the lack of identified targets and affected pathways .
属性
IUPAC Name |
N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-4-24-13-5-6-17-14-16(7-9-19(17)24)11-12-23-22(25)18-8-10-20(26-2)21(15-18)27-3/h7-10,14-15H,4-6,11-13H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPBIPCBYWSHTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-3,4-dimethoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B6495931.png)
![2-(2,4-dichlorophenoxy)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]acetamide](/img/structure/B6495945.png)
![4-tert-butyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide](/img/structure/B6495952.png)
![5-chloro-2-methoxy-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide](/img/structure/B6495974.png)
![2-(3-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]acetamide](/img/structure/B6495988.png)
![2-(4-methylphenoxy)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]acetamide](/img/structure/B6495990.png)
![5-{4-[6-(1H-imidazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole](/img/structure/B6495993.png)
![4-chloro-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide](/img/structure/B6495998.png)
![N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]cyclopentanecarboxamide](/img/structure/B6496004.png)
![N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-4-methylbenzamide](/img/structure/B6496014.png)
![N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B6496021.png)
![N'-(2,4-difluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B6496026.png)

![N'-(4-ethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B6496036.png)